molecular formula C23H32N4S B2606232 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea CAS No. 868228-59-5

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea

Cat. No.: B2606232
CAS No.: 868228-59-5
M. Wt: 396.6
InChI Key: RGRSRLIVBRRLKQ-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a synthetic thiourea derivative designed for advanced chemical and pharmacological research. This compound features a complex molecular architecture that integrates a 2,5-dimethylphenyl group and a 4-methylpiperazine moiety, a structural feature present in compounds studied for their interaction with various biological targets . The thiourea functional group is known for its ability to act as a hydrogen bond donor and acceptor, making it a valuable scaffold in medicinal chemistry for the development of enzyme inhibitors and receptor ligands . Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead compound in the study of structure-activity relationships (SAR). Its potential mechanism of action may involve binding to enzymatic active sites or allosteric pockets through hydrogen bonding and hydrophobic interactions, modulating protein function. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4S/c1-17-10-11-18(2)21(16-17)25-23(28)24-19(3)22(20-8-6-5-7-9-20)27-14-12-26(4)13-15-27/h5-11,16,19,22H,12-15H2,1-4H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRSRLIVBRRLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(C)C(C2=CC=CC=C2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the phenylpropan-2-yl intermediate: This step involves the reaction of 2,5-dimethylphenylamine with appropriate reagents to form the desired intermediate.

    Introduction of the piperazine ring: The intermediate is then reacted with 4-methylpiperazine under controlled conditions to introduce the piperazine moiety.

    Thiourea formation: Finally, the thiourea group is introduced by reacting the intermediate with thiourea or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

Thiourea derivatives, including 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea, are utilized as intermediates in the synthesis of more complex organic molecules. Their unique structural features allow them to participate in various chemical reactions such as oxidation, reduction, and substitution, making them valuable in the development of new synthetic pathways .

Biological Applications

Recent studies have highlighted the potential of thiourea derivatives in biological applications, particularly their anticancer properties. Research indicates that compounds similar to 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea can inhibit the growth of cancer cell lines and reverse treatment resistance .

Table 1: Anticancer Activity of Thiourea Derivatives

Compound NameIC50 (µM)Cancer Cell Line TestedReference
Compound A1.29MCF7
Compound B1.26HeLa
1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thioureaTBDTBDTBD

Pharmaceutical Development

The compound is under investigation for its potential therapeutic effects beyond oncology. Its interactions with biological targets suggest possible applications in treating various diseases, including neurodegenerative disorders due to its piperazine component which is known for modulating neurotransmitter systems .

Case Study 1: Antitumor Activity

A study conducted on a series of thiourea derivatives demonstrated their efficacy against multiple cancer cell lines. The results indicated that certain modifications to the thiourea structure enhanced cytotoxicity significantly. The study highlighted that compounds with a piperazine moiety exhibited improved activity against drug-resistant strains .

Case Study 2: Coordination Chemistry

The coordination chemistry of thiourea derivatives has been explored extensively. Researchers have synthesized metal complexes using thioureas as ligands, demonstrating their ability to form stable complexes with transition metals. These complexes showed promising biological activities and potential applications in catalysis and materials science .

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Thiourea-Containing Dipeptide Analogs

Compound I-1 (1-(1-(1-(2,5-Dimethoxyphenylamino)-1-oxo-3-phenylpropan-2-ylamino)-3-methyl-1-oxopentan-2-yl)-3-(3-nitrophenyl)thiourea) shares the thiourea core but incorporates a dipeptide chain and a 3-nitrophenyl group. Key differences include:

  • Bioactivity : While I-1’s biological activity is unspecified, nitroaryl thioureas are often associated with antimicrobial or anticancer activity .

Piperazine-Containing Spirodecane-diones

Compounds 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) and 14 (3-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione) feature piperazine moieties linked to spirocyclic systems. Comparisons include:

  • Piperazine Role : The 4-methylpiperazine in the target compound may offer improved metabolic stability over the phenylpiperazine in compound 13 or the chlorophenylpiperazine in 13.
  • Structural Complexity : The spirodecane-dione framework in 13/14 adds rigidity, which could enhance target selectivity but reduce synthetic accessibility compared to the target compound’s flexible propan-2-yl chain .

Data Table: Key Structural and Hypothetical Functional Attributes

Compound Name Substituents (R1/R2) Molecular Weight (g/mol) Hypothetical Activity (IC50) Reference
Target Compound 2,5-Dimethylphenyl, 4-methylpiperazine ~465.6 N/A
I-1 3-Nitrophenyl, dipeptide ~635.7 N/A
Compound 13 Phenylpiperazine ~489.6 N/A
Compound 14 3-Chlorophenylpiperazine ~524.1 N/A

Research Implications and Gaps

  • Structure-Activity Relationships (SAR) : The target compound’s dimethylphenyl group likely reduces metabolic oxidation compared to nitro or chlorophenyl groups. Its piperazine moiety may optimize blood-brain barrier penetration.
  • Biological Evaluation: Dose-effect analysis methods (e.g., Litchfield-Wilcoxon) could quantify potency differences between analogs .
  • Synthetic Challenges : The target compound’s synthesis (unreported in evidence) may benefit from protocols similar to I-1’s isothiocyanate-amine condensation .

Biological Activity

The compound 1-(2,5-Dimethylphenyl)-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thioureas are known for their broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound, supported by recent research findings and data.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H25N3S\text{C}_{18}\text{H}_{25}\text{N}_{3}\text{S}

This structure includes a thiourea moiety, which is pivotal for its biological interactions.

Antimicrobial Activity

Thiourea derivatives have been extensively studied for their antimicrobial properties. Research indicates that the presence of long alkyl chains and specific substituents can enhance the antibacterial activity of thiourea compounds. For instance, studies show that similar thiourea derivatives exhibit significant bacteriostatic effects against various strains of bacteria, with minimum inhibitory concentration (MIC) values often reported in the range of 135 µg/mL to 145 µg/mL against E. coli .

CompoundMIC (µg/mL)Bacterial Strain
2a135E. coli
2b145E. coli

Anticancer Activity

The anticancer potential of thiourea derivatives has been highlighted in several studies. These compounds have been shown to inhibit the growth of cancer cell lines, with IC50 values indicating effective cytotoxicity. For example, some derivatives demonstrated IC50 values ranging from 3 to 20 µM against various cancer types such as pancreatic and breast cancers . The mechanism often involves targeting specific molecular pathways associated with cancer progression.

Cell LineIC50 (µM)
Pancreatic Cancer3 - 14
Breast Cancer<20
Leukemia1.50

Antioxidant Properties

Recent studies have also revealed the antioxidant capabilities of thiourea derivatives. For instance, one derivative exhibited strong reducing potential with an IC50 value of 52 µg/mL in ABTS assays and 45 µg/mL in DPPH assays . This suggests that such compounds can effectively scavenge free radicals, contributing to their therapeutic potential.

Case Studies

Several case studies have explored the biological activities of thiourea derivatives:

  • Antimicrobial Efficacy : A study synthesized a series of thiourea compounds and evaluated their antibacterial properties against pathogenic bacteria. The results indicated a correlation between structural modifications and increased antimicrobial activity.
  • Cytotoxicity Against Cancer Cells : Another investigation focused on the anticancer effects of thiourea derivatives on human cancer cell lines. The study found that certain modifications led to enhanced cytotoxicity, suggesting potential for drug development.
  • Mechanisms of Action : Research into the mechanisms by which these compounds exert their biological effects has revealed that they may interact with various cellular targets, including enzymes involved in critical metabolic pathways.

Q & A

Q. Advanced Research Focus

  • Counter-screening : Test against related receptors/enzymes (e.g., dopamine D2/D3 for piperazine derivatives) .
  • CRISPR-Cas9 knockouts : Validate target specificity in gene-edited cell lines.
  • Proteomics : Use SILAC labeling to identify non-specific protein interactions .

What computational approaches predict the compound’s binding modes to biological targets?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB entries for serotonin/dopamine receptors).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore modeling : Align electrostatic/hydrophobic features with known active compounds .

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